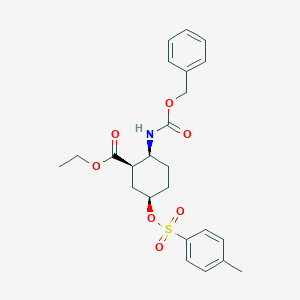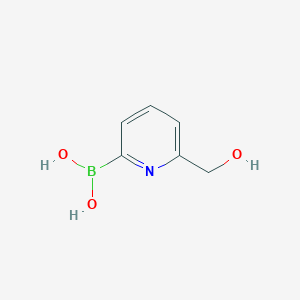
Methyl 5,6-dichloropicolinate
Overview
Description
Methyl 5,6-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is primarily used in scientific research and has various applications in organic synthesis, drug discovery, and agricultural studies.
Mechanism of Action
Target of Action
Methyl 5,6-dichloropicolinate is a complex organic compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH levels, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,6-dichloropicolinate can be synthesized through several synthetic routes. One common method involves the chlorination of methyl picolinate. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 5 and 6 positions of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dichloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce partially or fully dechlorinated compounds .
Scientific Research Applications
Methyl 5,6-dichloropicolinate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals, particularly as a precursor for bioactive molecules.
Agricultural Studies: It is employed in the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6-dichloronicotinate
- 5,6-Dichloropicolinic acid
- 2,3-Dichloropyridine-4-boronic acid
- 2,3-Dichloroisonicotinonitrile
Uniqueness
Methyl 5,6-dichloropicolinate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ester group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various research applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 5,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBBQRGDOCRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)



![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)




